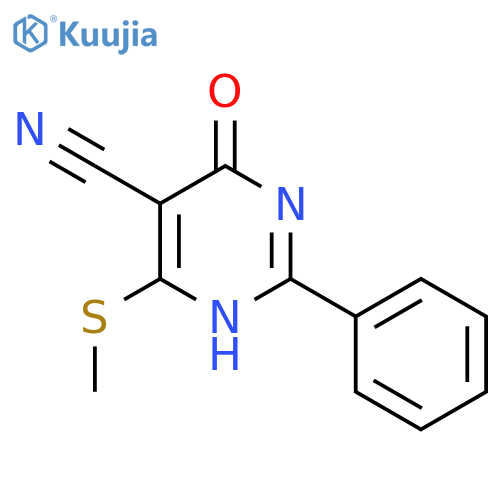Subtle structural variation in copper metal-organic frameworks: syntheses, structures, magnetic properties and catalytic behaviour†
Dalton Transactions Pub Date: 2008-10-22 DOI: 10.1039/B807063F
Abstract
Two new copper metal-organic frameworks containing 5-nitro-1,3-benzenedicarboxylate (5-nbdc) have been prepared from the reaction between Cu(NO3)2·3H2O and H2(5-nbdc) in DMF at different temperatures. Single crystal X-ray structures of {[Cu2(5-nbdc)2(DMF)2]·2DMF}∞ (1) and {[Cu2(5-nbdc)2(DMF)2]·3⅓DMF}∞ (2) revealed similar sheet structures, containing triangular and hexagonal pores, but differences in the stacking of the sheets. Magnetic measurements on 1 and 2 are consistent with antiferromagnetic dimers containing a small quantity of paramagnetic impurity. The desolvated forms of 1 and 2 were applied as Lewis acid

Recommended Literature
- [1] Hydrogen-bonded complexes of pentaalkyl guanidines
- [2] Synthesis of platinum nanoparticles on strontium titanate nanocuboids via surface organometallic grafting for the catalytic hydrogenolysis of plastic waste†
- [3] Ginsenosides: a potential natural medicine to protect the lungs from lung cancer and inflammatory lung disease
- [4] Barluenga's reagent with HBF4 as an efficient catalyst for alkyne-carbonyl metathesis of unactivated alkynes†
- [5] Multi-scale analysis of radio-frequency performance of 2D-material based field-effect transistors†
- [6] Strikingly diverse reactivity of structurally identical silylene and stannylene†‡
- [7] Investigation of low intensity light performances of kesterite CZTSe, CZTSSe, and CZTS thin film solar cells for indoor applications
- [8] Conjugated polymer P3HT–Au hybrid nanostructures for enhancing photocatalytic activity†
- [9] Targeting CDK4/6 in glioblastoma via in situ injection of a cellulose-based hydrogel†
- [10] The separation characteristics and performance evaluation of the silica-based poly(pentabromostyrene) stationary phase in capillary electrochromatography†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 115648-90-3
-
CAS no.: 1596-13-0









